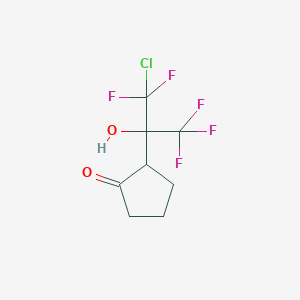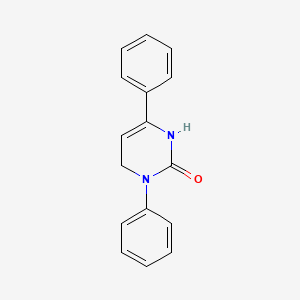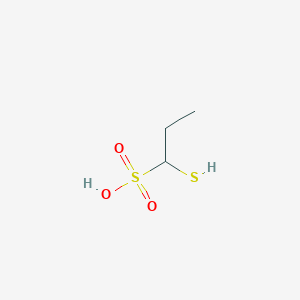
1-Sulfanylpropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sulfanylpropane-1-sulfonic acid is an organic compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonic acid group (-SO3H) attached to a propane backbone. This compound is known for its strong acidic properties and its ability to form stable complexes with various metals. It is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Sulfanylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of propane derivatives. For example, the sulfonation of 1-propanethiol with sulfur trioxide (SO3) in the presence of a catalyst can yield this compound . Another method involves the oxidation of 1-propanethiol using hydrogen peroxide (H2O2) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Sulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonic acid group can be reduced to form sulfides or thiols.
Substitution: The hydrogen atoms in the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Sulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mecanismo De Acción
The mechanism of action of 1-sulfanylpropane-1-sulfonic acid involves its ability to form stable complexes with metal ions through its sulfanyl and sulfonic acid groups. These complexes can alter the reactivity and solubility of the metal ions, making them useful in various applications. The compound’s strong acidic nature also allows it to act as a catalyst in many chemical reactions .
Comparación Con Compuestos Similares
1-Sulfanylpropane-1-sulfonic acid can be compared to other sulfon
Propiedades
Número CAS |
33381-42-9 |
|---|---|
Fórmula molecular |
C3H8O3S2 |
Peso molecular |
156.2 g/mol |
Nombre IUPAC |
1-sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S2/c1-2-3(7)8(4,5)6/h3,7H,2H2,1H3,(H,4,5,6) |
Clave InChI |
CSJDJKUYRKSIDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(S)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


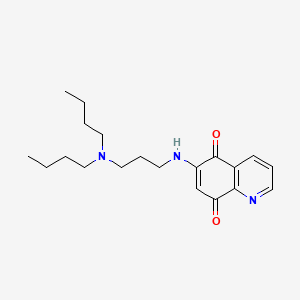
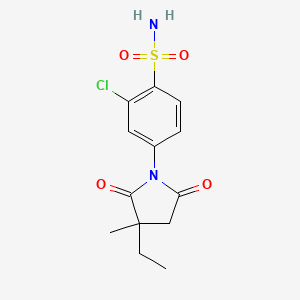
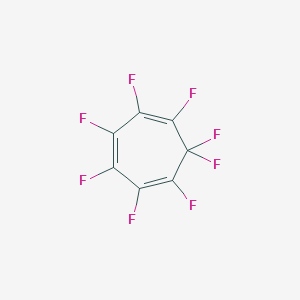
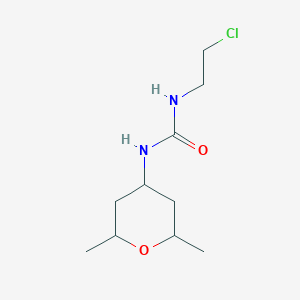


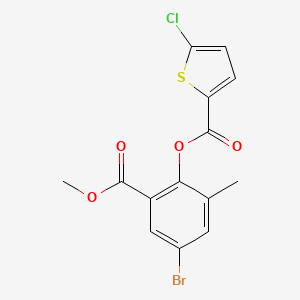
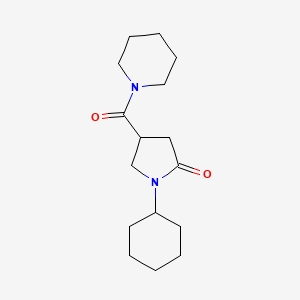
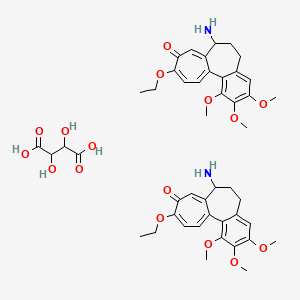
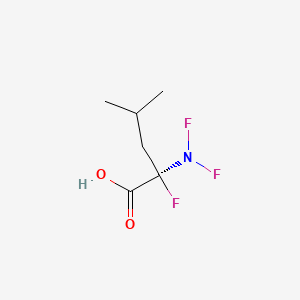
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)
